molecular formula C12H18BrNO B13275645 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol

Cat. No.: B13275645
M. Wt: 272.18 g/mol
InChI Key: PQJZVHVUHMLTCF-UHFFFAOYSA-N
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Description

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromine atom, a methyl group, and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-bromo-4-methylbenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and process control systems, ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbutan-2-ol: Similar in structure but lacks the amino group.

    2-Bromo-4-methylphenylamine: Contains the bromine and methyl groups but differs in the overall structure.

    4-Bromo-4’,4’-dimethoxytriphenylamine: Shares the bromine atom but has a different functional group arrangement.

Uniqueness

4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-[(2-bromo-4-methylphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C12H18BrNO/c1-9-3-4-11(12(13)7-9)8-14-6-5-10(2)15/h3-4,7,10,14-15H,5-6,8H2,1-2H3

InChI Key

PQJZVHVUHMLTCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCCC(C)O)Br

Origin of Product

United States

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